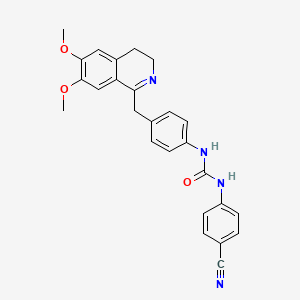

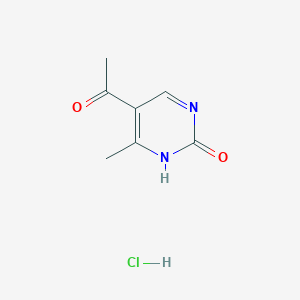

![molecular formula C10H16ClF3N2O B2372970 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1385696-56-9](/img/structure/B2372970.png)

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClF3N2O and its molecular weight is 272.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

T-type Calcium Channel Antagonists

- Fritch and Krajewski (2010) explored the use of 2,8-diazaspiro[4.5]decan-1-ones as T-type calcium channel antagonists. Their findings suggested these compounds could approximate a 5-feature T-type pharmacophore model and showed potency as T-type calcium channel inhibitors, with modest selectivity over L-type channels (Fritch & Krajewski, 2010).

CCR4 Antagonists

- Shukla et al. (2016) synthesized potent CCR4 antagonists from this compound class, showing high affinity in binding assays and the ability to induce endocytosis of CCR4, which is not a common property in small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Neural Calcium Uptake Inhibition

- Tóth et al. (1997) reported on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showing potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protecting against brain edema and memory and learning deficits in rats (Tóth et al., 1997).

Antihypertensive Activity

- Caroon et al. (1981) explored the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, finding specific derivatives effective in reducing blood pressure in spontaneously hypertensive rats (Caroon et al., 1981).

Soluble Epoxide Hydrolase Inhibitors

- Kato et al. (2013) identified derivatives as potent soluble epoxide hydrolase inhibitors and effective agents for treating hypertension, demonstrating reduced blood pressure in hypertensive rats upon oral administration (Kato et al., 2013).

Novel Interactions with Enzymes

- Deng et al. (2013) discovered a unique complex crystal structure of an enzyme with a 2,8-diazaspiro[4.5]decan-1-one analogue, revealing novel interactions and leading to compounds with high potency and good oral pharmacokinetics (Deng et al., 2013).

Muscarinic Receptor Affinity

- Cignarella et al. (1994) synthesized a series of 2,8-disubstituted-2,8-diazaspiro[4.5]decan-1-ones, testing them for affinity towards muscarinic receptors. Their results indicated a lack of significant cholinergic properties in these compounds (Cignarella et al., 1994).

Mecanismo De Acción

The compound also contains a diazaspiro functional group, which is a type of nitrogen-containing spirocyclic compound . These types of compounds are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance their binding affinity to biological targets .

The trifluoroethyl group in the compound could potentially increase its lipophilicity, which could enhance its ability to cross cell membranes and increase its bioavailability .

Análisis Bioquímico

Biochemical Properties

Its unique structure suggests potential interactions with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-15-6-3-9(8(15)16)1-4-14-5-2-9;/h14H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSFGAKQPGDLLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCN(C2=O)CC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)

![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)

![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)

![1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2372910.png)